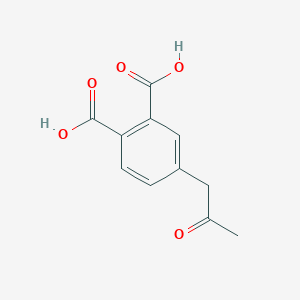
1-(3,4-Dicarboxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(3,4-Dicarboxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 3,4-dicarboxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is usually carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-(3,4-Dicarboxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Aplicaciones Científicas De Investigación
1-(3,4-Dicarboxyphenyl)propan-2-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dicarboxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The compound’s effects on cellular pathways can lead to changes in cellular function and metabolism .
Comparación Con Compuestos Similares
1-(3,4-Dicarboxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3,4-Dihydroxyphenyl)propan-2-one: This compound has hydroxyl groups instead of carboxylic acid groups, leading to different chemical properties and reactivity.
1-(3,4-Dimethoxyphenyl)propan-2-one: The presence of methoxy groups affects the compound’s solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of carboxylic acid groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H10O5 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
4-(2-oxopropyl)phthalic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)4-7-2-3-8(10(13)14)9(5-7)11(15)16/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
KZKKDGOMVNWAIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


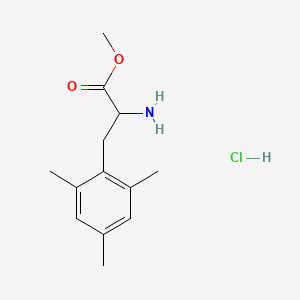

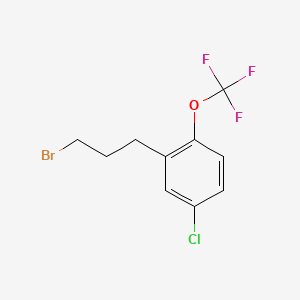
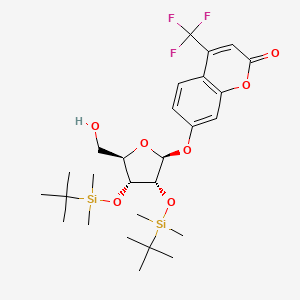
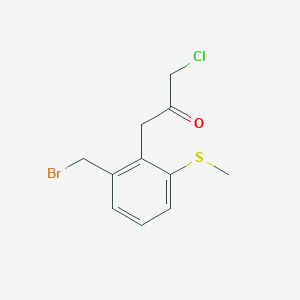
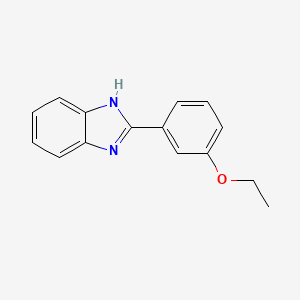
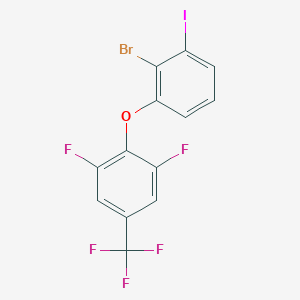
![Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-](/img/structure/B14071551.png)
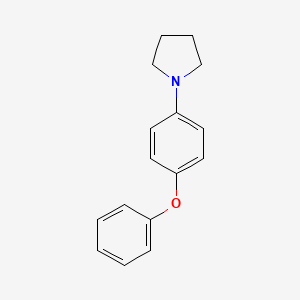
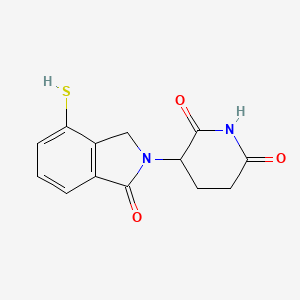
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
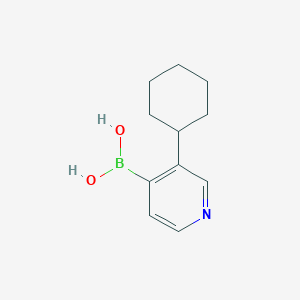
![2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
